![molecular formula C12H10Cl2N2O2S2 B215288 4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215288.png)
4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as DAS181 and has been studied for its potential applications as an antiviral agent. In
Mécanisme D'action
DAS181 works by cleaving sialic acid residues from the surface of host cells. This prevents the attachment of viral particles to the host cell surface, thereby inhibiting viral entry and replication. DAS181 has been shown to have a high degree of specificity for sialic acid residues and does not affect the normal functions of host cells.
Biochemical and Physiological Effects:
DAS181 has been shown to have a low toxicity profile and does not cause significant adverse effects on host cells. It has been shown to be well-tolerated in animal studies and in human clinical trials. DAS181 has also been shown to have a long half-life, which allows for less frequent dosing.
Avantages Et Limitations Des Expériences En Laboratoire
DAS181 is a valuable tool for studying the mechanisms of viral infection and replication. It has been shown to be effective against a broad range of influenza viruses, including those that are resistant to currently available antiviral drugs. However, DAS181 is not effective against all types of viruses, and its effectiveness may vary depending on the specific strain of virus being studied.
Orientations Futures
There are several potential future directions for research on DAS181. One area of interest is the use of DAS181 in combination with other antiviral drugs to enhance its effectiveness. Another area of interest is the use of DAS181 in the prevention of viral infections, such as in high-risk populations or during outbreaks. Additionally, further research is needed to fully understand the mechanisms of action of DAS181 and its potential applications in the treatment of other respiratory viral infections.
Méthodes De Synthèse
The synthesis of DAS181 involves the reaction between 2,6-dichloro-4-methylphenyl isothiocyanate and 3-aminopyridine-4-sulfonamide. The reaction takes place in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
DAS181 has been studied for its potential applications as an antiviral agent. It has been shown to have activity against a broad range of influenza viruses, including those that are resistant to currently available antiviral drugs. DAS181 has also been studied for its potential use in the treatment of other respiratory viral infections, such as parainfluenza virus and respiratory syncytial virus.
Propriétés
Nom du produit |
4-[(2,6-Dichloro-4-methylphenyl)sulfanyl]-3-pyridinesulfonamide |
|---|---|
Formule moléculaire |
C12H10Cl2N2O2S2 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
4-(2,6-dichloro-4-methylphenyl)sulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S2/c1-7-4-8(13)12(9(14)5-7)19-10-2-3-16-6-11(10)20(15,17)18/h2-6H,1H3,(H2,15,17,18) |
Clé InChI |
SZMNIRFSULDGMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N)Cl |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)SC2=C(C=NC=C2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



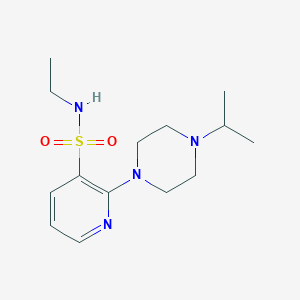
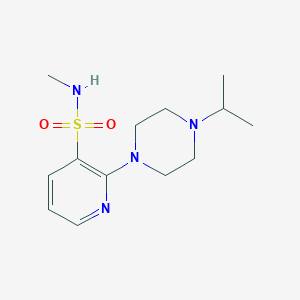
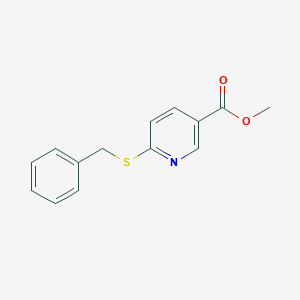
![3-({[(Isopropylamino)carbonyl]amino}sulfonyl)-4-(1-piperidinyl)pyridine](/img/structure/B215211.png)
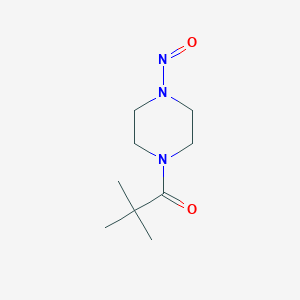
![3-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B215214.png)
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinol](/img/structure/B215215.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}-3-pyridinamine](/img/structure/B215218.png)
![5-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfonyl}pyridine](/img/structure/B215220.png)
![N-(5-amino-2-pyridinyl)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B215221.png)
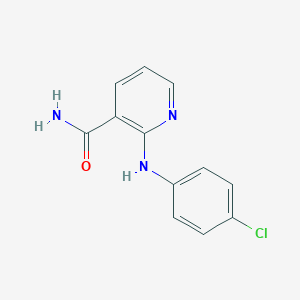
![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinamine](/img/structure/B215225.png)
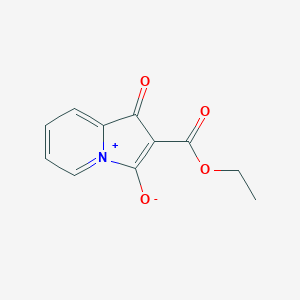
![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)